molecular formula C20H18ClN3O6S2 B2413745 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 866842-79-7

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2413745
CAS RN: 866842-79-7
M. Wt: 495.95
InChI Key: WDOHCNSNHDGKHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound can be synthesized from its constituent elements or from other compounds. It includes the reactions used, the conditions under which they occur, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. It can also include studying the compound’s reactivity with other substances .

Scientific Research Applications

Catalytic Protodeboronation

Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This transformation enables the formal anti-Markovnikov alkene hydromethylation, a previously unknown process. The method has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility.

Mechanism of Action

In the context of a drug, the mechanism of action refers to how the drug produces its effect in the body. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with a biological pathway .

Safety and Hazards

This involves studying the potential risks associated with the compound. It can include toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O6S2/c1-29-13-5-8-15(16(9-13)30-2)23-18(25)11-31-20-22-10-17(19(26)24-20)32(27,28)14-6-3-12(21)4-7-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOHCNSNHDGKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

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